Non-Cytotoxic Vacuolization vs. MOMIPP
Mopipp (MOPIPP) does not impair glucose uptake at concentrations where its cytotoxic analog MOMIPP causes significant reduction. In U251 glioblastoma cells treated for 24 hours with 10 μM of each compound, MOMIPP reduced [3H]2-deoxyglucose uptake to approximately 40% of control levels, whereas MOPIPP showed no significant impairment [1]. This differential effect on glucose metabolism is a key determinant of their divergent cytotoxicity profiles [2].
| Evidence Dimension | [3H]2-Deoxyglucose Uptake (% of Control) |
|---|---|
| Target Compound Data | 10 μM MOPIPP: No significant impairment (remains near 100% of control) |
| Comparator Or Baseline | 10 μM MOMIPP: ~40% of control uptake |
| Quantified Difference | MOMIPP causes ~60% reduction; MOPIPP causes negligible change |
| Conditions | U251 glioblastoma cells, 24 h treatment, [3H]2-DG uptake assay |
Why This Matters
For researchers studying vacuole biology without confounding metabolic toxicity, MOPIPP is the preferred tool compound.
- [1] Trabbic CJ, et al. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. BMC Cancer. 2019;19(1):77. Figure 2. View Source
- [2] Trabbic CJ, et al. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. BMC Cancer. 2019;19(1):77. View Source
